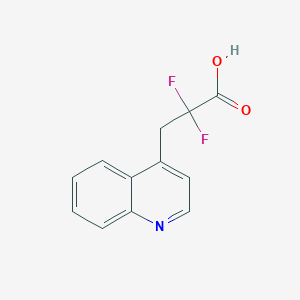![molecular formula C6H13Cl2N3O B15299832 1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One efficient method involves the use of hydantoin derivatives, which are reacted with amines to form the spiro compound . The reaction conditions often require specific temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure and preparative high-performance liquid chromatography (HPLC) is often necessary to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antiproliferative properties.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes like protein arginine deiminase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: Another spiro compound with different nitrogen positioning and functional groups.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: This compound includes an oxygen atom in its structure, altering its reactivity and applications.
Uniqueness
1,3,7-Triazaspiro[4
Propiedades
Fórmula molecular |
C6H13Cl2N3O |
|---|---|
Peso molecular |
214.09 g/mol |
Nombre IUPAC |
1,3,7-triazaspiro[4.4]nonan-2-one;dihydrochloride |
InChI |
InChI=1S/C6H11N3O.2ClH/c10-5-8-4-6(9-5)1-2-7-3-6;;/h7H,1-4H2,(H2,8,9,10);2*1H |
Clave InChI |
OWNHSLILPMPKRK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CNC(=O)N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


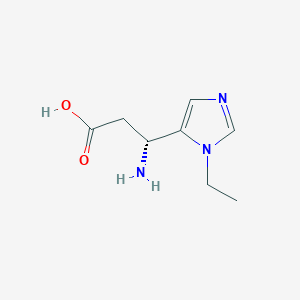

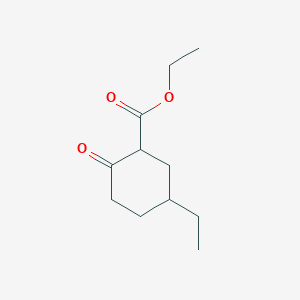



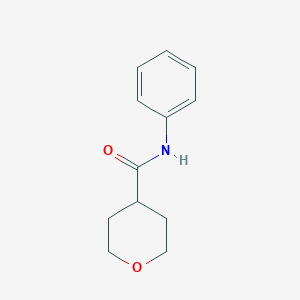

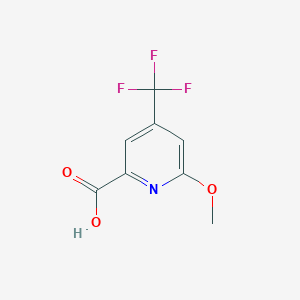
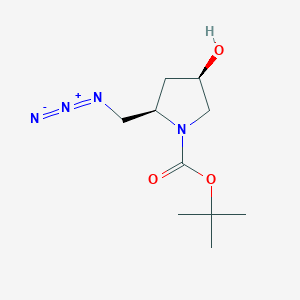
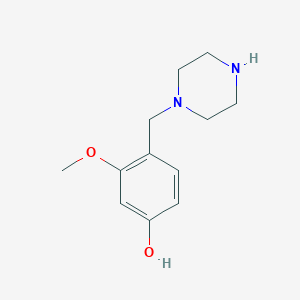
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
